Squalamine Lactate: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential
Squalamine Lactate: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discovered in 1993 by Dr. Michael Zasloff and his team, squalamine (B192432) is a novel aminosterol antibiotic isolated from the tissues of the dogfish shark, Squalus acanthias[1][2]. This discovery was the result of investigating the robust immune systems of primitive vertebrates[3]. Squalamine exhibits a broad spectrum of activity, including potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi[2][3]. Beyond its antimicrobial properties, squalamine was later found to be a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and certain ocular diseases. Its unique chemical structure, a conjugate of a cholestane (B1235564) steroid and the polyamine spermidine, underpins its diverse biological activities. Squalamine lactate (B86563) is the salt form developed for clinical investigation. This technical guide provides an in-depth overview of the discovery, experimental protocols, quantitative data, and mechanisms of action of squalamine lactate.
Data Presentation
Antimicrobial Activity
The antimicrobial efficacy of squalamine has been quantified against a range of pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs).
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 2 | |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | |
| Staphylococcus aureus | ATCC 25923 | 2 | |
| Streptococcus pneumoniae | Clinical Isolate | 32 | |
| Candida albicans | DSM 1386 | 8-16 | |
| Aspergillus niger | ATCC 16404 | 8-16 |
Anti-Angiogenic Activity
Squalamine's potential as an anti-cancer and anti-ocular disease agent stems from its anti-angiogenic properties. Key quantitative data are presented below.
| Assay | Cell Line/Model | Parameter | Value | Reference |
| Endothelial Cell Proliferation | HUVEC | IC50 | 0.5 µM | |
| VEGF-induced Proliferation | HUVEC | % Inhibition (at 3.2 µM) | ~90% | |
| bFGF-induced Proliferation | RBE-4 | % Inhibition (at 50 µg/mL) | 89.0% | |
| PDGF-induced Proliferation | RBE-4 | % Inhibition (at 50 µg/mL) | 87.5% |
Clinical Trial Data: ENT-01 (Synthetic Squalamine) for Parkinson's Disease
A synthetic derivative of squalamine, ENT-01, has been investigated for its therapeutic potential in Parkinson's disease, particularly for non-motor symptoms like constipation.
| Clinical Trial Phase | Number of Patients | Primary Endpoint | Key Finding | Reference |
| Phase 2b (KARMET) | 150 | Change in complete spontaneous bowel movements (CSBMs) | Significant increase in weekly CSBMs (3.2 vs 1.2 for placebo, p < 0.001) | |
| Phase 2b (KARMET) | 150 | Safety and Tolerability | Well-tolerated; most common adverse events were nausea (34.4%) and diarrhea (19.4%) | |
| Phase 2b (KARMET) | 28 (with dementia) | Change in MMSE scores | Improvement of 3.4 points (vs 2.0 for placebo) 6 weeks post-treatment | |
| Phase 2b (KARMET) | 11 (with psychosis) | Change in SAPS-PD scores | Improvement from 6.5 to 1.7 (vs 6.3 to 4.4 for placebo) 6 weeks post-treatment |
Experimental Protocols
Isolation and Purification of Squalamine from Squalus acanthias
The original method for isolating squalamine as described by Moore et al. (1993) involves a multi-step purification process from the stomach and liver tissues of the dogfish shark. The following is a representative protocol based on the published literature.
1. Tissue Extraction:
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Homogenize freshly dissected shark liver or stomach tissue in a solution of 1 M acetic acid.
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Centrifuge the homogenate at 10,000 x g for 30 minutes to pellet cellular debris.
-
Collect the supernatant and subject it to solid-phase extraction using a C18 cartridge to capture hydrophobic and amphiphilic molecules, including squalamine.
-
Elute the bound molecules with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).
2. Size-Exclusion Chromatography:
-
Concentrate the active fractions from the C18 elution and apply to a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1 M acetic acid.
-
Elute with 1 M acetic acid and collect fractions, monitoring for antimicrobial activity to identify the fractions containing squalamine.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
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Pool the active fractions from size-exclusion chromatography and inject onto a C18 RP-HPLC column.
-
Elute with a linear gradient of acetonitrile in water with 0.1% TFA. A typical gradient might be 5% to 60% acetonitrile over 60 minutes.
-
Collect fractions and assay for antimicrobial activity to identify the squalamine-containing peak.
4. Cation-Exchange High-Performance Liquid Chromatography (HPLC):
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Further purify the active fraction from RP-HPLC using a strong cation-exchange column.
-
Equilibrate the column with a low ionic strength buffer (e.g., 20 mM sodium phosphate, pH 3.0).
-
Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M sodium chloride in the equilibration buffer).
-
The positively charged squalamine will elute at a characteristic salt concentration.
5. Final Purification:
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A final polishing step using a different selectivity RP-HPLC column (e.g., C4) can be employed to achieve high purity.
-
The final product can be lyophilized and stored at -20°C.
Endothelial Cell Proliferation Assay
This assay is used to determine the effect of squalamine on the proliferation of endothelial cells, a key process in angiogenesis.
1. Cell Culture:
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Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium (EGM) supplemented with growth factors and fetal bovine serum (FBS).
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
2. Assay Procedure:
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Seed HUVECs into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
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Starve the cells in a basal medium with low serum (e.g., 0.5% FBS) for 24 hours to synchronize their cell cycle.
-
Treat the cells with various concentrations of squalamine lactate in the presence or absence of a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF) (typically 50 ng/mL).
-
Incubate for 48-72 hours.
3. Proliferation Measurement:
-
Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability and proliferation.
-
Alternatively, direct cell counting or DNA quantification methods (e.g., CyQUANT assay) can be used.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Anti-Angiogenic Mechanism
Squalamine's anti-angiogenic effects are multifaceted, primarily targeting the signaling cascades within endothelial cells. It is understood to interact with intracellular calmodulin and inhibit the Na+/H+ exchanger, leading to a disruption of the downstream signaling required for proliferation and migration.
// Nodes VEGF [label="VEGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR [label="VEGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Squalamine [label="Squalamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calmodulin [label="Calmodulin", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHE3 [label="Na+/H+ Exchanger 3", fillcolor="#F1F3F4", fontcolor="#202124"]; Intracellular_pH [label="Intracellular pH\nRegulation", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(p42/p44)", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="Focal Adhesion\nKinase (FAK)", fillcolor="#FBBC05", fontcolor="#202124"]; Actin_Stress_Fibers [label="Actin Stress Fiber\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> MAPK_Pathway [label="Activates"]; VEGFR -> FAK [label="Activates"]; MAPK_Pathway -> Proliferation; FAK -> Actin_Stress_Fibers; Actin_Stress_Fibers -> Migration; Proliferation -> Angiogenesis; Migration -> Angiogenesis; Squalamine -> Calmodulin [label="Binds & Relocates", color="#34A853"]; Squalamine -> NHE3 [label="Inhibits", color="#34A853"]; Calmodulin -> MAPK_Pathway [style=dashed, arrowhead=tee, label="Inhibits", color="#34A853"]; NHE3 -> Intracellular_pH; Intracellular_pH -> MAPK_Pathway [style=dashed, arrowhead=tee, label="Disrupts", color="#34A853"]; } .dot Squalamine's anti-angiogenic signaling pathway.
Antimicrobial Mechanism
Squalamine's antimicrobial action differs between Gram-positive and Gram-negative bacteria. In Gram-negative bacteria, it acts like a detergent, disrupting the outer membrane. In Gram-positive bacteria, it causes depolarization of the cell membrane, leading to cell death.
Mechanism of ENT-01 in Parkinson's Disease
In the context of Parkinson's disease, the synthetic squalamine derivative ENT-01 is thought to act by displacing alpha-synuclein (B15492655) aggregates from nerve cell membranes in the enteric nervous system, thereby restoring normal neuronal function.
// Nodes AlphaSynuclein [label="Alpha-Synuclein\nAggregates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Membrane [label="Enteric Neuronal\nMembrane", fillcolor="#FBBC05", fontcolor="#202124"]; ENT01 [label="ENT-01\n(Squalamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane_Binding [label="Membrane Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Dysfunction [label="Neuronal Dysfunction\n(e.g., Constipation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Restored_Function [label="Restored Neuronal\nFunction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AlphaSynuclein -> Neuronal_Membrane [label="Binds to"]; Neuronal_Membrane -> Neuronal_Dysfunction [label="Leads to"]; ENT01 -> Neuronal_Membrane [label="Displaces Aggregates", color="#34A853"]; Neuronal_Membrane -> Restored_Function [label="Results in"]; } .dot Proposed mechanism of ENT-01 in Parkinson's disease.
Conclusion
Squalamine, originally discovered as a natural antibiotic from the dogfish shark, has demonstrated a remarkable breadth of biological activities. Its potent antimicrobial and anti-angiogenic properties have paved the way for its investigation into a wide range of therapeutic areas, from infectious diseases to oncology and neurodegenerative disorders. The development of its synthetic derivative, ENT-01, for Parkinson's disease highlights the ongoing potential of this unique aminosterol. This technical guide provides a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic applications of squalamine and its analogues.
References
- 1. Squalamine: an aminosterol antibiotic from the shark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Squalamine: an aminosterol antibiotic from the shark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
